molecular formula C7H8N2O3 B13639583 Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Cat. No.: B13639583
M. Wt: 168.15 g/mol
InChI Key: UKDNHPZLCKYMJV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by its unique structure that includes a methyl ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
  • Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
  • 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Uniqueness

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its methyl ester group and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS No. 859064-08-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by data tables and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
CAS Number859064-08-7
StructureChemical Structure

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of methyl derivatives of pyrazinecarboxylates. For instance, compounds similar to methyl 5-methyl-3-oxo-3,4-dihydropyrazine have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus.
  • Comparison with Antibiotics : The activity of these compounds often exceeded that of standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times .
Bacterial StrainMIC (mg/mL)Reference
E. coli>0.03
S. aureus0.015
Enterobacter cloacae0.004

Antifungal Activity

The antifungal potential of methyl 5-methyl-3-oxo-3,4-dihydropyrazine derivatives has also been investigated.

Key Findings:

  • Activity Spectrum : Compounds showed good to excellent antifungal activity with MIC values between 0.004 mg/mL and 0.06 mg/mL.
  • Sensitive Strains : The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited higher resistance .
Fungal StrainMIC (mg/mL)Reference
T. viride0.004
A. fumigatus>0.06

Antitumor Activity

The antitumor properties of methyl derivatives have been explored in various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was tested against several human solid tumor cell lines including PC-3, HCT-15, and MDA-MB-231.
  • Survival Rate : In vitro studies indicated that certain derivatives could reduce the survival rate of cancer cells below 10% at concentrations around 40 µg/mL .

Case Studies

A notable study focused on the synthesis and evaluation of methyl derivatives indicated that these compounds not only exhibited antibacterial and antifungal activities but also showed promising results in inhibiting tumor growth in vitro.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDNHPZLCKYMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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